molecular formula C7H3BrF4O B1148205 1,2-Dibromo-4-(trifluoromethoxy)benzene CAS No. 1682-06-0

1,2-Dibromo-4-(trifluoromethoxy)benzene

Cat. No.: B1148205
CAS No.: 1682-06-0
M. Wt: 259
InChI Key:
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Description

1,2-Dibromo-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3Br2F3O It is characterized by the presence of two bromine atoms and a trifluoromethoxy group attached to a benzene ring

Scientific Research Applications

1,2-Dibromo-4-(trifluoromethoxy)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Safety and Hazards

1,2-Dibromo-4-(trifluoromethoxy)benzene is classified as a skin irritant (Category 2), causing skin irritation (H315). It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4-(trifluoromethoxy)benzene can be synthesized through several methodsThe reaction typically requires the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using specialized equipment to handle the reactive bromine species. The process may also include purification steps such as recrystallization or distillation to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms .

Comparison with Similar Compounds

  • 1,2-Dibromo-4-(trifluoromethyl)benzene
  • 1-Bromo-4-(trifluoromethoxy)benzene
  • 2,6-Dibromo-4-(trifluoromethoxy)aniline

Comparison: 1,2-Dibromo-4-(trifluoromethoxy)benzene is unique due to the presence of both bromine atoms and the trifluoromethoxy group, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications .

Properties

IUPAC Name

1,2-dibromo-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWYCVQUIRYXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1682-06-0
Record name 1682-06-0
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